

An In-depth Technical Guide to the Physicochemical Characterization of "Ivabradine Impurity 2"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

[Get Quote](#)

Disclaimer: The designation "**Ivabradine Impurity 2**" is not consistently defined across chemical suppliers and scientific literature. This guide addresses the two primary chemical entities identified under this name, providing a comprehensive overview of their characterization. Researchers are advised to confirm the specific identity of any standard labeled as "**Ivabradine Impurity 2**" with the supplier.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the physicochemical properties and analytical methodologies for the characterization of potential impurities associated with the cardiovascular drug Ivabradine.

The Ambiguity of "Ivabradine Impurity 2"

Investigations into "**Ivabradine Impurity 2**" reveal a significant discrepancy in its chemical identity. The name is associated with at least two distinct compounds:

- Compound A (CAS 73954-34-4): A potential process-related impurity or starting material in the synthesis of Ivabradine.
- Compound B: A compound structurally more similar to Ivabradine, likely a process-related impurity or a degradation product.

This guide will provide a detailed physicochemical characterization for both compounds to address this ambiguity and provide a comprehensive resource.

Physicochemical Characterization

Compound A: N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

This compound is a potential precursor or process-related impurity in the synthesis of Ivabradine.

Table 1: Physicochemical Properties of Compound A

Property	Value	Source
IUPAC Name	N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide	[1]
Synonyms	Ivabradine Impurity 2	[2][3]
CAS Number	73954-34-4	[1][2][3]
Molecular Formula	C ₁₄ H ₂₁ NO ₅	[2][3]
Molecular Weight	283.32 g/mol	[2][3]
Appearance	Solid	[4]
Solubility	No data available	
Melting Point	No data available	
Boiling Point	No data available	
SMILES	<chem>O=C(NCC(OC)OC)CC1=CC=C(OC)C(OC)=C1</chem>	[2][3]
InChI	InChI=1S/C14H21NO5/c1-17-11-6-5-10(7-12(11)18-2)8-13(16)15-9-14(19-3)20-4/h5-7,14H,8-9H2,1-4H3,(H,15,16)	[4]
InChI Key	BYIGDPKFPQSZOO-UHFFFAOYSA-N	[4]

Compound B: 3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

This compound is structurally very similar to Ivabradine and is likely a process-related impurity or a degradation product.

Table 2: Physicochemical Properties of Compound B

Property	Value	Source
IUPAC Name	3-(3-((((1R,3S,4R,6S,7S)-3,4-dimethoxybicyclo[4.2.0]octan-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one	[4]
Synonyms	Ivabradine Impurity 2	[4][5]
CAS Number	Not consistently assigned	
Molecular Formula	C ₂₇ H ₄₂ N ₂ O ₅	[4][5]
Molecular Weight	474.63 g/mol	[4][5]
Appearance	Solid	[4]
Solubility	Soluble in DMSO	[4]
Storage	Store at -20°C	[4]
Purity	> 95%	[4]

Experimental Protocols

Detailed, validated experimental protocols for the specific characterization of "**Ivabradine Impurity 2**" (either Compound A or B) are not widely available in the public domain. However, based on studies of Ivabradine and its other impurities, the following general methodologies would be applicable.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, detection, and quantification of pharmaceutical impurities.[6] A stability-indicating HPLC method is crucial for resolving impurities from the active pharmaceutical ingredient (API) and other degradation products.

- Objective: To separate and quantify "**Ivabradine Impurity 2**" from Ivabradine and other related substances.

- **Column:** A reversed-phase column, such as a C18 or C8, is typically used. For instance, a Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μ m) has been shown to be effective for separating Ivabradine and its impurities.[9]
- **Mobile Phase:** A gradient elution is often necessary for complex mixtures. A common mobile phase consists of an aqueous buffer (e.g., 28 mM phosphate buffer at pH 6.0) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[9]
- **Flow Rate:** A typical flow rate is between 1.0 and 1.6 mL/min.[9]
- **Detection:** UV detection at a wavelength where both Ivabradine and the impurity have significant absorbance, such as 220 nm or 286 nm, is common.[9]
- **Temperature:** The column temperature is usually controlled, for example, at 34°C, to ensure reproducibility.[9]
- **Sample Preparation:** Samples are dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered before injection.[7]

Mass Spectrometry (MS)

MS, often coupled with liquid chromatography (LC-MS), is essential for the identification and structural elucidation of impurities.

- **Objective:** To determine the molecular weight and fragmentation pattern of "**Ivabradine Impurity 2**" to confirm its structure.
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is generally effective for Ivabradine and its related compounds.[10]
- **Mass Analyzer:** High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, which are crucial for determining the elemental composition of the impurity.[10]
- **Data Analysis:** The fragmentation pattern (MS/MS spectra) of the impurity is compared with that of the parent drug and known standards to elucidate its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.

- Objective: To obtain a detailed structural confirmation of "**Ivabradine Impurity 2**".
- Sample Preparation: The purified impurity is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$).
- Experiments:
 - 1H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
 - ^{13}C NMR: Provides information on the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the overall structure.

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a drug substance.

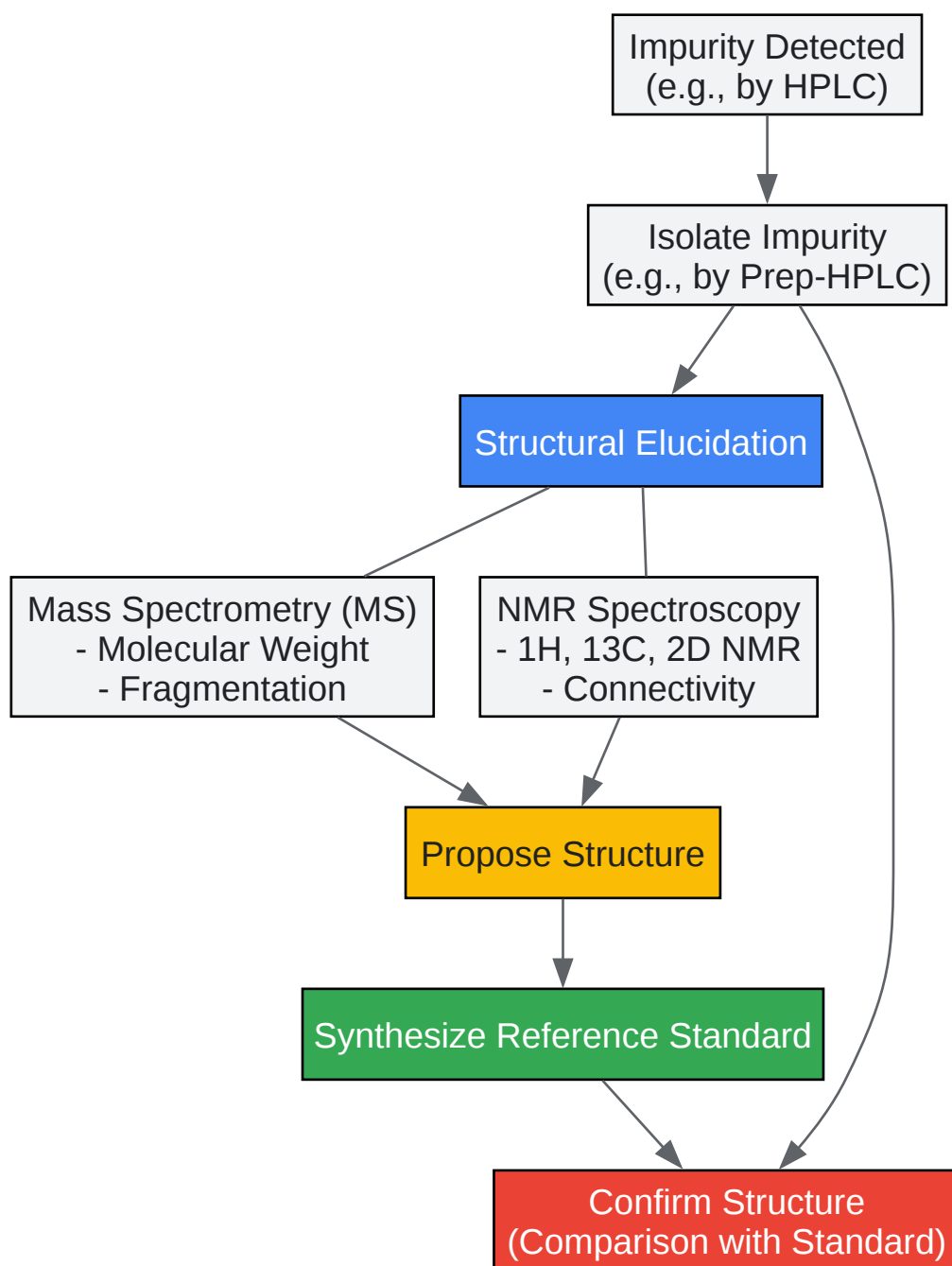


Figure 1: Logical Workflow for Impurity Identification

[Click to download full resolution via product page](#)

Figure 1: Logical Workflow for Impurity Identification

Experimental Workflow for Characterization

This diagram outlines the typical experimental sequence for the physicochemical characterization of a pharmaceutical impurity like "**Ivabradine Impurity 2**".

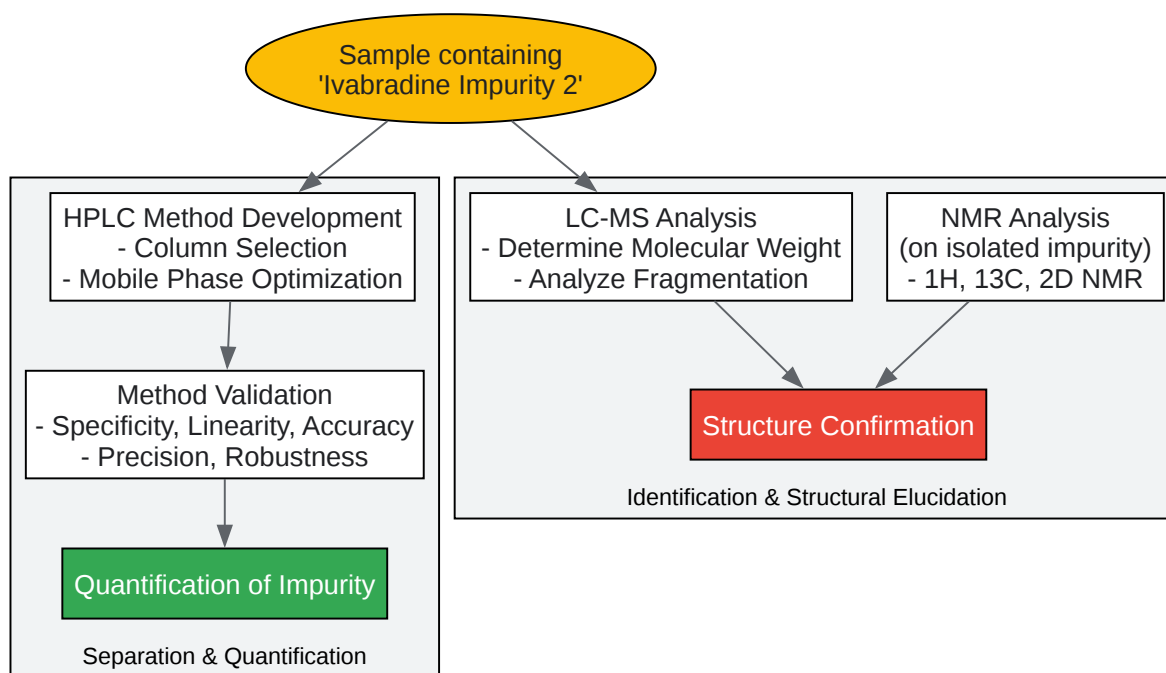


Figure 2: Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Characterization

Potential Origins of Ivabradine Impurities

This diagram illustrates the two main sources of impurities in a drug substance: process-related and degradation-related.

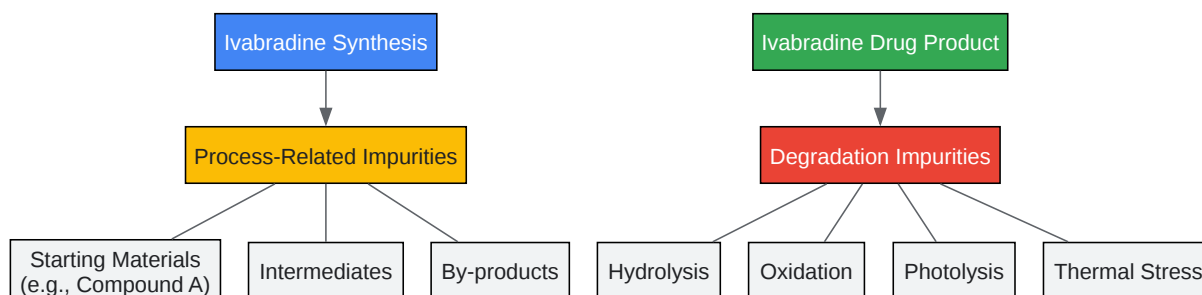


Figure 3: Potential Origins of Ivabradine Impurities

[Click to download full resolution via product page](#)

Figure 3: Potential Origins of Ivabradine Impurities

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the interaction of "Ivabradine Impurity 2" (either Compound A or B) with any biological signaling pathways. The parent drug, Ivabradine, acts as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current in the sinoatrial node.

For structurally similar impurities like Compound B, there is a theoretical possibility of interaction with the HCN channel or other biological targets. However, without experimental data, this remains speculative. Forced degradation studies on Ivabradine have identified some degradation products that are predicted in silico to have pharmacological activity.^[10] Any comprehensive analysis of an impurity should include an assessment of its potential biological activity and toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide Online | N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide Manufacturer and Suppliers [scimplify.com]
- 2. bocsci.com [bocsci.com]
- 3. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C₂₀H₂₅NO₅ | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ivabradine Impurities | SynZeal [synzeal.com]
- 9. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 | Benchchem [benchchem.com]
- 10. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characterization of "Ivabradine Impurity 2"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602248#physicochemical-characterization-of-ivabradine-impurity-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com